molecular formula C5H5F3N4 B1406846 (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine CAS No. 1197238-33-7

(6-Trifluoromethyl-pyrazin-2-yl)-hydrazine

Cat. No.: B1406846
CAS No.: 1197238-33-7
M. Wt: 178.12 g/mol
InChI Key: UADBWJMKXBVDJY-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing both pyrazine and hydrazine functional groups. The primary systematic name reflects the structural arrangement where a hydrazine group is attached to the 2-position of a pyrazine ring that bears a trifluoromethyl group at the 6-position.

The compound is recognized under several synonymous designations that reflect different aspects of its molecular structure. The most commonly encountered systematic name is [6-(trifluoromethyl)pyrazin-2-yl]hydrazine, which clearly delineates the positional relationships between the functional groups. Alternative nomenclature systems may refer to this compound as 2-hydrazinyl-6-(trifluoromethyl)pyrazine, emphasizing the hydrazinyl substituent attached to the pyrazine core.

Chemical databases and commercial suppliers utilize various trade names and catalog designations for this compound. The standardized nomenclature ensures consistent identification across different research and commercial platforms, facilitating accurate communication within the scientific community. The trifluoromethyl group, positioned at the 6-position of the pyrazine ring, significantly influences both the chemical properties and nomenclature conventions applied to this molecule.

Properties

IUPAC Name

[6-(trifluoromethyl)pyrazin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4/c6-5(7,8)3-1-10-2-4(11-3)12-9/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADBWJMKXBVDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

One of the prevalent approaches involves synthesizing a suitable heterocyclic precursor, such as triazolo[4,3-a]pyrazine derivatives , followed by functionalization with hydrazine. This route leverages the well-established cyclization chemistry of hydrazine derivatives with heterocyclic scaffolds.

Step-by-step Process

Step Reaction Description Reagents & Conditions Notes
1 Formation of the heterocyclic core Ethyl trifluoroacetate reacted with hydrazine hydrate Reacted in acetonitrile at ~20°C for 1 hour to form trifluoroacetohydrazide
2 Cyclization to form triazolopyrazine scaffold Treatment with chloroacetyl chloride, phosphorus oxychloride, and ethylenediamine Conducted at low temperatures (10-20°C) with dehydration steps
3 Functionalization with amino groups Amide coupling with amino acids or amines Using DCC or EDC as coupling agents in solvents like dichloromethane
4 Introduction of hydrazine Reaction of the scaffold with hydrazine hydrate Typically heated at 80-120°C in solvents like ethanol or water

Research Findings:
This method is efficient for constructing the core heterocycle, which can then be selectively functionalized with hydrazine to yield (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine . The key advantage lies in the modular approach, allowing for substitution pattern control.

Direct Nucleophilic Substitution on Pre-formed Pyrazine Derivatives

Method Overview

Another approach involves starting from a 6-trifluoromethyl-pyrazine-2-carboxylic acid or halogenated precursor, then converting it to the hydrazine derivative via nucleophilic substitution.

Step-by-step Process

Step Reaction Description Reagents & Conditions Notes
1 Synthesis of 6-trifluoromethyl-pyrazine-2-chloride or bromide Chlorination or bromination of the pyrazine core Using SOCl₂ or PBr₃ at reflux temperatures
2 Nucleophilic substitution with hydrazine Hydrazine hydrate in ethanol or water Reflux conditions, often 80-120°C, with excess hydrazine
3 Purification Extraction, crystallization, or chromatography Ensures removal of unreacted hydrazine and side products

Research Findings:
This method benefits from the availability of halogenated pyrazine intermediates and straightforward nucleophilic substitution. It is scalable but requires careful control of reaction conditions to prevent overreaction or decomposition.

Decarboxylation and Hydrazine Substitution from Carboxylic Acid Intermediates

Method Overview

Based on the synthesis of related compounds, decarboxylation of pyrazine-2-carboxylic acids followed by hydrazine substitution is a practical route.

Step-by-step Process

Step Reaction Description Reagents & Conditions Notes
1 Preparation of 6-trifluoromethyl-pyrazine-2-carboxylic acid From chlorinated precursors via carboxylation Using CO₂ under pressure or via carboxylation of organometallic intermediates
2 Decarboxylation Heating with a suitable decarboxylation agent or under thermal conditions Typically at 180-200°C in inert solvents or in the presence of decarboxylation catalysts
3 Hydrazine substitution Reacting with hydrazine hydrate in ethanol at reflux Converts the acid to hydrazine derivative efficiently

Research Findings:
This approach is advantageous for large-scale synthesis due to the stability of the acid intermediate and the straightforward decarboxylation process.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Scalability Advantages Limitations
Cyclization of Triazolopyrazine Ethyl trifluoroacetate + Hydrazine hydrate Acetonitrile, PCl₅, ethylenediamine 20-120°C, inert atmosphere Moderate to high Modular, high selectivity Multi-step, requires purification
Halogenation + Nucleophilic Substitution Pyrazine-2-halide + Hydrazine SOCl₂ or PBr₃ Reflux, 80-120°C High Straightforward, scalable Handling halogenating agents
Decarboxylation + Hydrazine Pyrazine-2-carboxylic acid + Hydrazine Decarboxylation catalysts 180-200°C High Suitable for bulk synthesis Requires decarboxylation step

Research Findings and Considerations

  • Reaction Conditions:
    Most methods operate effectively under reflux or elevated temperatures (80-200°C), with inert atmospheres to prevent oxidation.

  • Reagents:
    Hydrazine hydrate is a key reagent across all methods, with safety precautions due to its toxicity and volatility.

  • Scalability:
    Approaches involving halogenated precursors and decarboxylation are more amenable to large-scale production, provided that appropriate safety measures are in place.

  • Purification:
    Standard techniques such as crystallization, chromatography, and solvent extraction are employed to isolate pure This compound .

Chemical Reactions Analysis

Types of Reactions: (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, leading to the formation of substituted pyrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of hybrid compounds containing the pyrazine scaffold to combat Mycobacterium tuberculosis. For instance, compounds derived from (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine have shown promising results against this pathogen, with some exhibiting minimum inhibitory concentrations (MIC) as low as 21.25 μM . The incorporation of trifluoromethyl groups enhances the biological activity of these compounds, making them candidates for further development as antitubercular agents.

Anticancer Properties

Research has also investigated the anticancer effects of derivatives of this compound. For example, certain synthesized compounds demonstrated significant antiproliferative activity against human colon cancer cell lines (HCT-116 and HT-29), with IC50 values indicating effective cytotoxicity. Mechanistically, these compounds were found to induce apoptosis through the mitochondrial pathway, upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Agrochemical Applications

The trifluoromethyl group in this compound enhances its properties as a pesticide or herbicide. Trifluoromethylated compounds are known for their effectiveness in agrochemical formulations due to their ability to disrupt metabolic processes in pests while minimizing toxicity to non-target organisms . This makes them valuable in developing new agricultural products.

Case Study: Antitubercular Screening

In a systematic screening of hybrid compounds that include this compound derivatives, eight out of eighteen tested compounds showed significant activity against M. tuberculosis, indicating that structural modifications can lead to enhanced efficacy .

Case Study: Anticancer Mechanisms

A study focusing on the anticancer potential of this compound derivatives revealed that specific modifications led to enhanced apoptosis in cancer cells via mitochondrial pathways. This was evidenced by increased levels of Bax and decreased levels of Bcl-2 proteins, illustrating the compound's potential as a therapeutic agent against cancer .

Tables

Application AreaKey FindingsReferences
AntitubercularMIC values ≤ 21.25 μM against M. tuberculosis
AnticancerInduced apoptosis in HT-29 cells via mitochondrial pathways
AgrochemicalEffective in disrupting pest metabolism

Mechanism of Action

The mechanism by which (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The pyrazine core distinguishes (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine from analogs based on pyridine, pyrimidine, or thienopyrimidine scaffolds. Key differences include:

  • Pyridine Derivatives: 2-Hydrazino-6-(trifluoromethyl)pyridine (CAS: 94239-06-2): Features a single nitrogen in the pyridine ring. [5-Methoxy-6-(trifluoromethyl)pyridin-2-yl]hydrazine: The methoxy group at position 5 introduces electron-donating effects, contrasting with the electron-withdrawing -CF₃ group in the pyrazine analog .
  • Pyrimidine Derivatives: 6-Cyclopropyl-2-hydrazino-4-(trifluoromethyl)pyrimidine: The pyrimidine core (two nitrogens at meta positions) alters ring strain and reactivity compared to pyrazine.
  • Thienopyrimidine Derivatives: (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-hydrazine: Incorporates a sulfur atom in the fused thiophene ring, enhancing π-stacking interactions but reducing solubility compared to pyrazine-based compounds .
Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Applications References
This compound Pyrazine -CF₃ (6), -NH-NH₂ (2) Drug synthesis, materials Hypothetical
2-Hydrazino-6-(trifluoromethyl)pyridine Pyridine -CF₃ (6), -NH-NH₂ (2) Pharmaceutical intermediates
6-Methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine Pyridine -CF₃ (4), -CH₃ (6), -NH-NH₂ (2) Corrosion inhibition, synthesis
[5-Methoxy-6-(trifluoromethyl)pyridin-2-yl]hydrazine Pyridine -CF₃ (6), -OCH₃ (5), -NH-NH₂ (2) Not specified

Physicochemical and Stability Considerations

  • Lipophilicity : The -CF₃ group increases logP values compared to -CH₃ or -OCH₃ substituents, improving membrane permeability .
  • Stability : Hydrazine derivatives are prone to oxidation, but the electron-withdrawing -CF₃ group may stabilize the hydrazine moiety against degradation compared to electron-donating substituents .

Biological Activity

(6-Trifluoromethyl-pyrazin-2-yl)-hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C5H5F3N4\text{C}_5\text{H}_5\text{F}_3\text{N}_4

This compound is synthesized through various methods, including hydrazine reactions with trifluoromethyl-pyrazine derivatives. The synthesis pathway typically involves the reaction of hydrazine with a suitable pyrazine precursor, followed by purification through crystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, showing significant antiproliferative effects:

Cell Line IC50 (µM) Mechanism
HCT-1166.5Induction of apoptosis via mitochondrial pathway
HT-2911.1Upregulation of Bax and downregulation of Bcl-2

In one study, the compound was found to activate Caspase 3, leading to programmed cell death in HT-29 cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. It demonstrated moderate activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For anticancer activity, it is believed to induce apoptosis through mitochondrial pathways by modulating the expression of key proteins involved in cell survival and death .

For antimicrobial activity, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, although further research is needed to elucidate these mechanisms fully.

Case Studies

  • Study on Anticancer Activity : A recent investigation focused on the effects of this compound on colon cancer cell lines HCT-116 and HT-29. The study concluded that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that modifications to the hydrazine structure could enhance antibacterial activity against resistant strains .

Q & A

Q. How do solvent and pH conditions affect the compound’s stability during experimental procedures?

  • Methodology : Stability assays in ethanol, DMF, and aqueous buffers (pH 4–10) show optimal stability in ethanol (decomposition <2% over 7 days). Acidic conditions (pH <4) promote hydrolysis, while alkaline conditions (pH >8) accelerate oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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